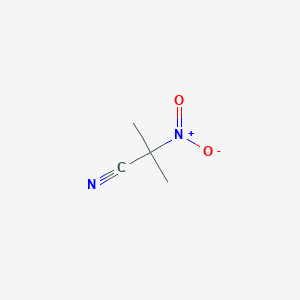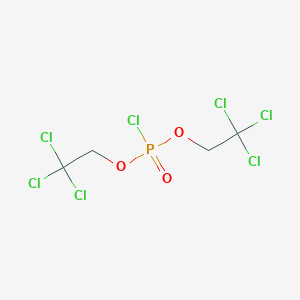
4-Oxopiperidine-1-carboxamide
Overview
Description
4-Oxopiperidine-1-carboxamide is a useful research compound. Its molecular formula is C6H10N2O2 and its molecular weight is 142.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Conformational Studies
4-Amino-3,5-cyclopiperidine compounds, including structures related to 4-oxopiperidine-1-carboxamide, have been studied for their conformational properties. Research by Vilsmaier et al. (1995) indicated a preference for a cyclopiperidine boat conformation in solution, as revealed by 1H NMR spectroscopy and X-ray structural analysis (Vilsmaier et al., 1995).
Synthesis and Therapeutic Potential
The chemoselective synthesis of N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-2-oxopiperidine-3-carboxamide (HIOC), a molecule structurally related to this compound, was reported by Setterholm et al. (2015). HIOC is a potent activator of the TrkB receptor in mammalian neurons, indicating potential therapeutic applications (Setterholm et al., 2015).
Role in Penicillin Biosynthesis
Studies by Kurz↦kowski et al. (1990) on Penicillium chrysogenum PQ-96 have shown that 6-oxopiperidine-2-carboxylic acid, a compound related to this compound, accumulates during penicillin G biosynthesis and can reverse l-lysine inhibition of penicillin G production (Kurz↦kowski et al., 1990) (Kurz↦kowski et al., 1990).
Development of Antitumor Agents
Research into the development of novel antitumor agents has included the study of derivatives of N-[2-(dimethylamino)ethyl]acridine-4-carboxamide, which shares structural features with this compound. These compounds have shown potent in vivo activity against solid tumors, suggesting a new class of antitumor agents (Atwell et al., 1987).
Future Directions
Mechanism of Action
Biochemical Pathways
, it’s worth noting that similar compounds, such as those derived from nicotinamide, are precursors to the nicotinamide-derived redox cofactor, nicotinamide adenine dinucleotide (NAD), its reduced form NADH, its phosphate parent NADP, and the reduced form NADPH. These components are collectively referred to as NAD(P)(H) and play crucial roles in various biochemical pathways .
Biochemical Analysis
Biochemical Properties
4-Oxopiperidine-1-carboxamide has been synthesized as a curcumin mimic, indicating its potential role in biochemical reactions
Cellular Effects
Some curcumin mimics, including those based on a 4-oxopiperidine structure, have shown anti-proliferative properties . These compounds have demonstrated inhibitory properties against human DNA topoisomerase IIα .
Molecular Mechanism
As a curcumin mimic, it may exert its effects at the molecular level through similar mechanisms as curcumin, such as binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
4-oxopiperidine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2/c7-6(10)8-3-1-5(9)2-4-8/h1-4H2,(H2,7,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJBPZASQNKLIBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40363363 | |
| Record name | 4-oxopiperidine-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40363363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
306976-42-1 | |
| Record name | 4-oxopiperidine-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40363363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4-(3-Chlorophenyl)piperazin-1-yl]propan-1-ol](/img/structure/B107944.png)









![5-Bromobenzo[B]thiophene](/img/structure/B107969.png)



